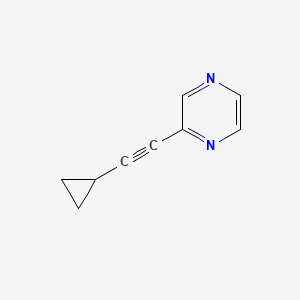
2-(2-Cyclopropylethynyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropylethynyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a cyclopropylethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethynyl)pyrazine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general procedure includes:
Starting Materials: Pyrazine derivative and cyclopropylacetylene.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Copper(I) iodide (CuI) and a base like triethylamine.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyclopropylethynyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(2-Cyclopropylethynyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylethynyl)pyrazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclopropylethynyl group may enhance binding affinity and specificity to these targets, leading to various biological effects .
Comparison with Similar Compounds
Pyrazine: A simpler analog without the cyclopropylethynyl group.
Phenazine: A fused heterocyclic compound with additional benzene rings.
Dipyrrolopyrazine: A more complex derivative with additional pyrrole rings
Uniqueness: 2-(2-Cyclopropylethynyl)pyrazine is unique due to the presence of the cyclopropylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or material applications .
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(2-cyclopropylethynyl)pyrazine |
InChI |
InChI=1S/C9H8N2/c1-2-8(1)3-4-9-7-10-5-6-11-9/h5-8H,1-2H2 |
InChI Key |
BPWJCYGPHKTSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















